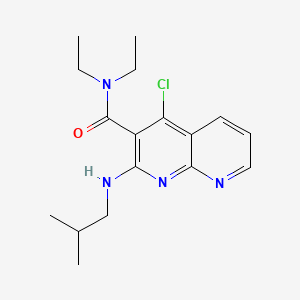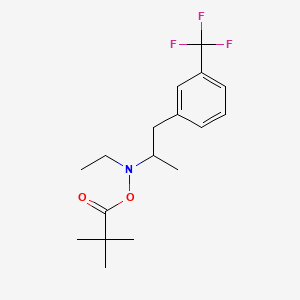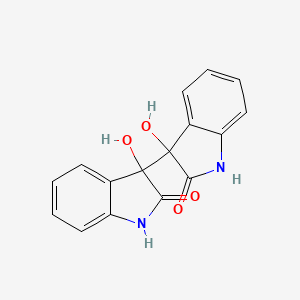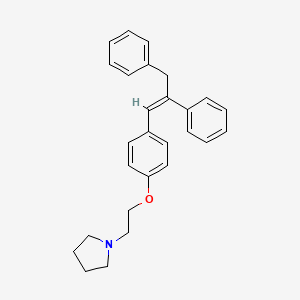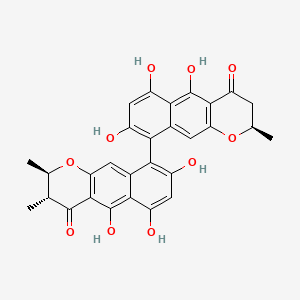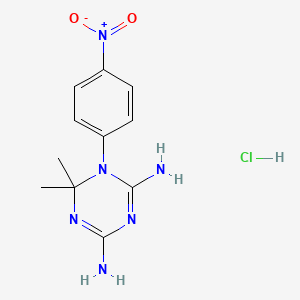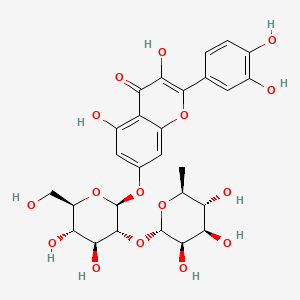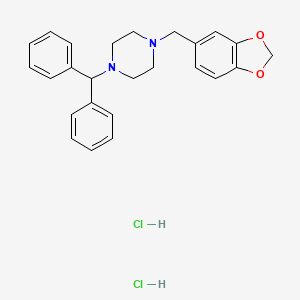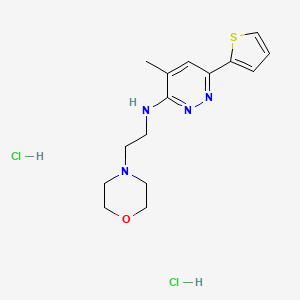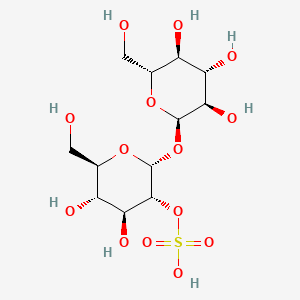
Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component under controlled pH and temperature conditions. The final product is then isolated and purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and pH are meticulously controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Scientific Research Applications
Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound’s azo group (-N=N-) can undergo tautomerization, affecting its binding to different substrates. The sulphonate groups enhance its solubility in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-amino-5-hydroxy-3-((4’-(4-hydroxyphenyl)azo)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)azo-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Trisodium 4-amino-3-((4’-(2-amino-4-hydroxyphenyl)azo)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)azo-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
What sets Trisodium 4-((5-((4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrrole-3-carboxylate apart is its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and intense coloration. These characteristics make it particularly valuable in applications requiring high-performance dyes.
Properties
CAS No. |
97574-43-1 |
|---|---|
Molecular Formula |
C30H23ClN7Na3O10S2 |
Molecular Weight |
810.1 g/mol |
IUPAC Name |
trisodium;3-[[5-[[4-(4-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-2-oxo-1-(4-sulfonatophenyl)-3H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C30H26ClN7O10S2.3Na/c1-2-3-4-17-5-10-20(11-6-17)48-30-34-28(31)33-29(35-30)32-18-7-14-24(50(45,46)47)23(15-18)36-37-25-22(27(40)41)16-38(26(25)39)19-8-12-21(13-9-19)49(42,43)44;;;/h5-16,25H,2-4H2,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,32,33,34,35);;;/q;3*+1/p-3 |
InChI Key |
PZBVTCVOAVDFJQ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=CN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


